Formaldehyde, O-methyloxime
Description
Structure
2D Structure
Properties
CAS No. |
62479-73-6 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
N-methoxymethanimine |
InChI |
InChI=1S/C2H5NO/c1-3-4-2/h1H2,2H3 |
InChI Key |
KQBWUPMFKBDNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis and Derivatization Approaches
Formaldehyde (B43269), O-methyloxime is synthesized through the reaction of formaldehyde with methoxyamine. This reaction is a specific instance of the general synthesis of oximes, which involves the condensation of an aldehyde or ketone with a hydroxylamine (B1172632) derivative. wikipedia.org In this case, the carbonyl compound is formaldehyde, and the alkoxyamine is methoxyamine. The reaction proceeds via a nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of formaldehyde, ultimately forming a C=N double bond and eliminating a molecule of water. nih.gov
The standard mechanism begins with a proton-catalyzed attack by the nitrogen of the alkoxyamine on the carbonyl carbon. nih.gov This leads to a tetrahedral hemiaminal intermediate after a proton transfer step. nih.govmasterorganicchemistry.com Subsequently, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The elimination of water, often the rate-determining step in the pH range of approximately 3 to 7, results in a protonated oxime, which is then deprotonated to give the final product. nih.gov
The initial stages of the reaction between formaldehyde and hydroxylamine (the parent compound of alkoxyamines) involve the formation of molecular complexes between the reactants. mdpi.com These pre-reaction complexes are stabilized by non-covalent interactions and play a crucial role in orienting the molecules for the subsequent bond-forming steps. The stabilization of these intermediates is critical for the reaction to proceed efficiently.
Spectroscopic and theoretical studies have identified the formation of hydrogen-bonded complexes between formaldehyde and hydroxylamine. mdpi.comresearchgate.net Using FTIR matrix isolation spectroscopy and ab initio calculations, researchers have characterized different types of these complexes. Two primary forms are observed: a cyclic planar complex and a nonplanar complex. mdpi.com
Interactive Data Table: Calculated Properties of Formaldehyde-Hydroxylamine Complexes
| Complex Structure | Stabilizing Interactions | Relative Stability (kJ mol⁻¹) | Intermolecular Distances (Å) |
| IFH (Cyclic Planar) | O–H⋯O and C–H⋯N | -15.54 | R(H⋯O) = 1.90, R(H⋯N) = 2.58 |
| IIFH (Nonplanar) | O–H⋯O | -12.51 | R(H⋯O) = 1.98 |
| IIIFH | O–H⋯O | -11.00 | R(H⋯O) = 2.00 |
| IVFH | N–H⋯O | -10.62 | Not specified |
| VFH | N–H⋯O | -9.78 | Not specified |
Data sourced from theoretical calculations on formaldehyde (HCHO) and hydroxylamine (NH₂OH) complexes. mdpi.com
Formation from Formaldehyde and Alkoxyamines
Complexation and Intermediate Stabilization
Spectroscopic Characterization of Complexes (e.g., FTIR Matrix Isolation)
The study of molecular complexes involving formaldehyde and hydroxylamine, the precursors to Formaldehyde, O-methyloxime, provides valuable insights into the initial steps of the reaction. Fourier-transform infrared (FTIR) spectroscopy, particularly in conjunction with matrix isolation techniques, is a powerful tool for characterizing these transient species.
In matrix isolation studies, formaldehyde and hydroxylamine are co-deposited in an inert gas matrix (e.g., argon or nitrogen) at very low temperatures. This traps the molecules and allows for the spectroscopic observation of the complexes formed between them. The analysis of the vibrational spectra of these complexes reveals the nature of the intermolecular interactions.
Two primary types of hydrogen-bonded complexes have been identified between formaldehyde and hydroxylamine:
Cyclic Planar Complexes: These are stabilized by two types of hydrogen bonds: an O–H⋯O(C) interaction and a C–H⋯N interaction.
Nonplanar Complexes: These are stabilized by a single O–H⋯O(C) hydrogen bond.
The formation of these complexes is evidenced by shifts in the vibrational frequencies of the functional groups involved in the hydrogen bonding. For instance, the O-H stretching vibration of hydroxylamine is red-shifted (shifted to lower wavenumbers) upon complexation, indicating a weakening of the O-H bond due to its involvement in a hydrogen bond.
Table 1: Spectroscopic Data for Formaldehyde-Hydroxylamine Complexes in an Argon Matrix
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |
| Hydroxylamine | |||
| ν(OH) | 3634.5 | 3515.7 | -118.8 |
| Formaldehyde | |||
| ν(C=O) | 1744.2 | 1746.5 | +2.3 |
Characterization of Unstable Hemi-aminal Intermediates
The reaction between an amine and a carbonyl compound, such as formaldehyde, proceeds through the formation of an unstable intermediate known as a hemiaminal or carbinolamine. eajournals.org This species contains both a hydroxyl group and an amine group attached to the same carbon atom. eajournals.org
Hemiaminals are typically transient and difficult to isolate as they readily dehydrate to form an imine. eajournals.org However, their existence as intermediates is well-established. In the context of the formation of this compound, the corresponding hemiaminal intermediate would be N-methoxy-N-hydroxymethane.
The characterization of such unstable intermediates often relies on indirect methods or specialized techniques. While direct isolation and characterization are challenging, their formation can be inferred from kinetic studies and trapping experiments. In some cases, stable hemiaminals have been observed, particularly with electron-withdrawing groups that disfavor the dehydration step. eajournals.org For instance, the adduct of ammonia (B1221849) and hexafluoroacetone (B58046) is a rare example of a stable hemiaminal. eajournals.org
Metal-Involving Synthesis of Oxime Moieties
The synthesis of oximes and their derivatives can be significantly influenced by the presence of metal centers. asianpubs.org Metal-mediated and metal-catalyzed reactions offer alternative synthetic routes with often enhanced yields and selectivities. asianpubs.org
Metal ions can play several roles in the formation of oxime moieties:
Activation of Reactants: Metal centers can coordinate to either the carbonyl compound or the hydroxylamine derivative, thereby activating them towards nucleophilic attack.
Stabilization of Intermediates: Reactive intermediates in the reaction pathway can be stabilized through coordination to a metal center.
Catalysis of the Reaction: Metal complexes can act as catalysts, facilitating the reaction and allowing for milder reaction conditions.
For example, the nitrosation of organometallic compounds is a key step in some metal-mediated syntheses of oximes. asianpubs.org In these reactions, the metal center promotes the generation of a nucleophilic carbanion, activates the nitrosating agent, and prevents undesirable side reactions of the initially formed nitroso compound before it tautomerizes to the more stable oxime. asianpubs.org
Synthetic Routes to Formaldehyde Oxime Derivatives
The most direct route to formaldehyde oxime and its derivatives is the condensation reaction between formaldehyde and hydroxylamine or its O-substituted derivatives. wikipedia.org This reaction is typically carried out in an aqueous solution.
The general reaction is as follows:
H₂C=O + H₂N-OR → H₂C=N-OR + H₂O
Where R can be a hydrogen atom (for formaldehyde oxime) or an alkyl group such as a methyl group (for this compound).
The reaction conditions, such as pH and temperature, can influence the rate of reaction and the stability of the product. Aqueous solutions of formaldoxime (B1209246) are generally stable. wikipedia.org
Oligomerization and Polymerization Studies
Formaldehyde oxime exhibits a tendency to undergo polymerization, leading to the formation of both linear polymers and cyclic oligomers.
Spontaneous Polymerization of Formaldehyde Oxime
Monomeric formaldehyde oxime is a colorless liquid that can spontaneously polymerize to form a white solid. wikipedia.orgsdu.dk This polymerization can be initiated by heat or the presence of impurities. The resulting polymer is a chain polymer of formaldehyde oxime units. sdu.dk This polymeric material can be depolymerized upon heating, and the monomeric formaldehyde oxime can be distilled off. sdu.dk
Formation and Reactivity of Cyclic Trimers (e.g., 1,3,5-Trimethoxyhexahydro-1,3,5-triazine)
In addition to linear polymerization, formaldehyde oxime and its derivatives can form cyclic trimers. The most well-known of these is the cyclic trimer of formaldehyde oxime itself, which is a derivative of 1,3,5-trihydroxyhexahydro-1,3,5-triazine. sdu.dk
The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines typically occurs through the condensation of an amine with formaldehyde. wikipedia.org In the case of 1,3,5-Trimethoxyhexahydro-1,3,5-triazine, the reaction would involve O-methylhydroxylamine and formaldehyde. The reaction proceeds through the formation of hemiaminal intermediates which then cyclize. wikipedia.org
3 CH₂O + 3 H₂NOCH₃ → (CH₂NOCH₃)₃ + 3 H₂O
These hexahydro-1,3,5-triazine derivatives are generally more stable than the monomeric oximes. wikipedia.org The reactivity of these cyclic trimers is an area of ongoing research. They can serve as precursors for other heterocyclic compounds and can exhibit interesting coordination chemistry with metal ions. researchgate.net The electronic characteristics of the substituents on the nitrogen atoms can influence the reactivity of the triazine ring. researchgate.net For example, 1,3,5-triaryl-1,3,5-triazinanes have been shown to react as C-N synthons, while 1,3,5-trialkyl-1,3,5-triazinanes can act as C-N-C-N synthons in certain cyclization reactions. researchgate.net
Polymerization of O-Alkyl Formaldehyde Oxime Derivatives
The polymerization of formaldehyde oxime and its derivatives presents a unique route to polyoximes. Direct polymerization of monomeric formaldehyde oxime can be challenging, but the use of O-alkyl derivatives, such as this compound, provides a more controlled method. This strategy involves the use of a "hydrogen-blocking" group on the oxime's oxygen atom. google.com In this case, the methyl group (-CH₃) serves as the blocking agent, preventing side reactions associated with the hydroxyl group of the parent oxime during polymerization.
The process typically involves polymerizing a monomer where the O-alkyl oxime functionality is attached to a polymerizable backbone. google.com Evidence from infrared spectra and chemical properties has shown that products initially thought to be cyclic trimers of formaldehyde oxime are, in fact, linear chain-polymers. sdu.dk The polymerization of these O-alkylated derivatives allows for the formation of a stable polymer precursor, which can then be subjected to further modifications if desired. google.com
Copolymerization Strategies with Vinyl Monomers
The use of hydrogen-blocked O-alkyl formaldehyde oxime derivatives extends to copolymerization with various ethylenically unsaturated monomers, particularly vinyl monomers. This strategy allows for the incorporation of the oxime functionality into a wide range of polymer structures, thereby tailoring the final properties of the material. A key advantage of this method is the ability to copolymerize the blocked oxime monomer with comonomers that might be unstable under the highly alkaline conditions typically required for oximation of a pre-formed polymer containing carbonyl groups. google.com
For example, a blocked oxime derivative can be copolymerized with an alkyl acrylate, such as butyl acrylate. The resulting copolymer contains the protected oxime groups, which can subsequently be "deblocked" by removing the alkyl group (e.g., methyl group) to yield the final poly(oxime-co-alkyl acrylate). google.com This approach provides a versatile platform for creating functionalized polymers with controlled composition and properties.
Polymer-Analogous Transformations of Polyoximes
Polymer-analogous transformations are synthetic modifications performed on an existing polymer chain to introduce new functional groups without altering the polymer backbone. Polyoximes are suitable candidates for such transformations, allowing for the chemical modification of the oximino group (>C=N-OH) after polymerization. researchgate.netsurrey.ac.uk These reactions provide a powerful tool for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding monomers. surrey.ac.uk
The reactivity of the oxime groups on the polymer chain can be compared to their low-molecular-mass analogues to understand their chemical behavior. researchgate.net These transformations can be used to introduce a variety of functionalities, leading to materials with applications as engineering polymers or biologically active substances. The ability to perform these modifications post-polymerization is a synthetically appealing approach for creating well-defined, multifunctional materials. researchgate.netsurrey.ac.uk
Broader Context of Formaldehyde Reactivity in Synthesis
Electrochemical Synthesis of Anhydrous Formaldehyde
Formaldehyde is a critical platform chemical for the synthesis of polymers and other complex molecules. rsc.orgresearchgate.net Traditional industrial production yields an aqueous solution of formaldehyde, which requires an energy-intensive dehydration process to obtain the anhydrous form needed for many applications as a C1 building block. rsc.orgrawdatalibrary.net A sustainable alternative is the direct electrochemical synthesis of anhydrous formaldehyde from anhydrous methanol (B129727). rsc.orgrawdatalibrary.net
This electrified process offers high selectivity under mild reaction conditions. researchgate.net Research has demonstrated that this method can achieve high Faraday efficiencies, indicating that a large fraction of the electrical current contributes to the desired product formation. The process is influenced by several factors, including the choice of electrolyte and the current density. rsc.orgresearchgate.net
Below is a data table summarizing key findings from electrochemical synthesis experiments.
| Electrode | Electrolyte | Current Density | Faraday Efficiency | Source |
| Platinum (Pt) | Sodium Acetate (B1210297) (1 M) in Methanol | Not Specified | ~75% | researchgate.net |
| Platinum (Pt) | Sodium Methoxide (NaOMe) in Methanol | Varied | 80% (H-cell) to 90% (flow reactor) | rsc.org |
| Not Specified | Varied | Varied | Dependent on electrolyte and methanol concentration | researchgate.netrsc.org |
Formose Reaction and Formaldehyde-Driven Chain Growth
The formose reaction, first discovered by Aleksandr Butlerov in 1861, is the formation of sugars from formaldehyde. wikipedia.org This reaction demonstrates the capacity of formaldehyde to undergo chain growth, building larger and more complex molecules from a simple C1 source. The reaction is typically catalyzed by a base and a divalent metal, such as calcium. wikipedia.org
The process is autocatalytic; it begins with the slow dimerization of formaldehyde to form glycolaldehyde. wikipedia.orgmdpi.com This initial product then catalyzes the condensation of more formaldehyde molecules, accelerating the reaction. wikipedia.org The mechanism involves a series of aldol (B89426) reactions, reverse aldol reactions, and aldose-ketose isomerizations. Key intermediates in the chain growth process include:
Glycolaldehyde (C2)
Glyceraldehyde (C3) wikipedia.org
Dihydroxyacetone (C3) wikipedia.org
Tetrose sugars (C4) mdpi.com
A competing reaction that occurs under the same alkaline conditions is the Cannizzaro reaction, a disproportionation process where two formaldehyde molecules are converted into formic acid and methanol. mdpi.commdpi.com The formose reaction is notable for producing a complex mixture of sugars and is a classic example of prebiotic chemistry. mdpi.com
Formaldehyde-Amine Condensation Mechanisms
The condensation reaction between formaldehyde and amines is a fundamental process in organic chemistry, leading to the formation of imines (also known as Schiff bases) through a C=N double bond. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org
The mechanism proceeds through several key steps:
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. libretexts.org This step forms a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral aminoalcohol, also known as a carbinolamine or hemiaminal. libretexts.orgresearchgate.net In the specific case of ammonia reacting with formaldehyde, this intermediate is aminomethanol. researchgate.net
Protonation of the Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O). libretexts.org
Dehydration: The lone pair of electrons on the nitrogen helps to expel a water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.org
The pH must be carefully controlled for optimal reaction rates; a pH around 5 is often most effective. At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for removal as water. libretexts.org
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Oxime Formation
Concerted and Stepwise Mechanisms in Hydration of Formaldehyde (B43269)
The initial step in oxime formation is the nucleophilic addition of the alkoxyamine to the carbonyl carbon of formaldehyde. This process is analogous to the hydration of formaldehyde. The formation of the tetrahedral intermediate is generally considered a stepwise process. The reaction commences with the attack of the nucleophilic nitrogen or oxygen of the O-methylhydroxylamine on the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to form a neutral hemiaminal-like tetrahedral intermediate. nih.gov
While some reactions involving formaldehyde can exhibit concerted pathways, such as certain autoxidation processes where O2 addition is accompanied by a hydrogen atom transfer, the formation of the initial adduct in oximation is typically viewed as a stepwise nucleophilic addition. nih.govresearchgate.net The subsequent dehydration of this intermediate is also a stepwise process, particularly under acidic conditions.
Proton Transfer Dynamics in Formaldehyde Reactions
Proton transfer is a kinetically significant process throughout the formation of Formaldehyde, O-methyloxime. acs.org After the initial nucleophilic attack forms a zwitterionic intermediate, a proton must be transferred to the negatively charged oxygen atom to form the more stable neutral tetrahedral intermediate. This can be mediated by the solvent or other proton donors/acceptors in the system.
The subsequent dehydration of this intermediate to form the final oxime product is also heavily dependent on proton transfer. In acidic conditions, a proton transfer to the hydroxyl group of the tetrahedral intermediate converts it into a good leaving group (H2O), facilitating its elimination and the formation of the C=N double bond. nih.gov
Kinetics and Thermodynamics of Oxime-Related Reactions
The formation of oximes is a reversible reaction, and the position of the equilibrium is dependent on the specific reactants and reaction conditions. nih.gov Generally, the reaction is thermodynamically favorable, especially with aldehydes like formaldehyde.
While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search context, general principles can be drawn from related systems. The table below summarizes representative data for oxime formation reactions, illustrating the typical magnitudes of rate and equilibrium constants.
Data derived from studies on 2-formylphenylboronic acid (2-FPBA) derived oximes, which exhibit rapid and dynamic bond formation.
The rate-determining step of the reaction can change depending on the pH of the solution. At neutral to alkaline pH, the nucleophilic attack on the carbonyl group is often the slowest step. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate typically becomes the rate-determining step. nih.gov
Influence of Catalysis on Formaldehyde O-Methyloxime Pathways
Catalysis plays a crucial role in controlling the rate and efficiency of oxime formation. Both acid and metal-based catalysts can significantly influence the reaction pathways.
Acid Catalysis in O-Methyloxime Formation
Acid catalysis is the most common method for accelerating oxime formation. The catalyst, typically a Brønsted acid, functions by protonating the carbonyl oxygen of formaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic O-methylhydroxylamine.
Furthermore, acid catalysis is essential for the dehydration step. nih.gov Protonation of the hydroxyl group in the tetrahedral intermediate transforms it into a water molecule, which is an excellent leaving group. The subsequent elimination of water, often the rate-limiting step, is thus greatly facilitated, driving the reaction toward the oxime product. nih.gov Studies have revealed evidence for concurrent mechanisms and the kinetic importance of proton transfer in these acid-catalyzed reactions. acs.org
Metal Center Mediation in Oxime Reactions
Metal centers can mediate oxime-related reactions in several ways, influencing synthesis and subsequent reactivity. acs.orgnih.gov A metal ion can coordinate to the carbonyl oxygen of formaldehyde, functioning as a Lewis acid. This coordination polarizes the C=O bond, activating the carbonyl group toward nucleophilic attack, similar to the effect of a proton in acid catalysis.
Metals can also play a role in template synthesis, bringing the formaldehyde and O-methylhydroxylamine reactants into close proximity within the metal's coordination sphere, thereby facilitating their reaction. researchgate.net Moreover, the reactivity of the oxime group itself can be altered upon coordination to a metal center. researchgate.netat.ua For instance, the acidity of the oxime's O-H group (in the case of a standard oxime) increases upon coordination. researchgate.net Metal-mediated pathways are also crucial in the synthesis of oximes from other starting materials, such as the nitrosation of alkanes. acs.org
Role of Water Molecules in Proton Transfer Catalysis
Following a comprehensive search of scientific literature, no specific studies detailing the role of water molecules in the proton transfer catalysis of this compound were identified. Research focusing on the mechanistic investigations and reaction dynamics involving this particular compound and its interaction with water molecules in proton transfer processes does not appear to be available in the public domain.
Computational and experimental studies often focus on more common or industrially significant compounds, and it is possible that the specific catalytic mechanism of water on this compound has not yet been a subject of detailed investigation. Therefore, no research findings or data tables on this specific topic can be provided.
Advanced Analytical Methodologies and Characterization
Spectroscopic Techniques for Formaldehyde (B43269) O-Methyloxime and Related Species
Spectroscopy is a cornerstone in the analysis of Formaldehyde, O-methyloxime, providing fundamental insights into its molecular structure, bonding, and identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively. The molecule exists as two geometric isomers, syn and anti, which can often be distinguished by NMR as they may exhibit different chemical shifts stackexchange.comchemistrywithdrsantosh.com.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the methylene (B1212753) protons (CH₂) and the methoxy (B1213986) protons (O-CH₃). The chemical environment of the methylene protons is significantly different for the syn and anti isomers due to their spatial relationship with the methoxy group, which may result in separate signals for each isomer in a mixture stackexchange.comnih.gov.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display two signals: one for the carbon of the methoxy group (O-CH₃) and another for the imine carbon (C=N). The chemical shift of the imine carbon is particularly diagnostic and falls in a typical range for sp²-hybridized carbons bonded to nitrogen oregonstate.edudocbrown.info.
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Methylene (CH₂) | 4.5 - 7.5 | The chemical shift can vary between syn and anti isomers. |
| ¹H | Methoxy (O-CH₃) | 3.5 - 4.5 | Generally appears as a sharp singlet. |
| ¹³C | Imine (C=N) | 140 - 160 | Characteristic range for oxime carbons. |
| ¹³C | Methoxy (O-CH₃) | 50 - 65 | Typical for methoxy groups attached to nitrogen or oxygen. |
Note: The values presented are based on typical chemical shift ranges for the specified functional groups and may vary depending on the solvent and experimental conditions. oregonstate.edudocbrown.infoillinois.edudocbrown.info
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These spectra provide a "fingerprint" based on the characteristic frequencies at which different bonds stretch, bend, and rock doi.orgresearchgate.netlibretexts.org. For this compound, key vibrational modes include the C=N double bond stretch, the N-O single bond stretch, and various C-H bond vibrations doi.orgresearchgate.net.
The C=N stretching vibration is a particularly strong and characteristic band in the IR spectrum of oximes. The N-O stretching frequency is also a useful diagnostic peak. Both IR and Raman techniques are active for all six normal vibrational modes of the related formaldehyde molecule researchgate.net. Computational studies, often using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational frequencies researchgate.net.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| C-H Stretch | CH₂ and CH₃ | 2850 - 3000 | Asymmetric and symmetric stretching modes. |
| C=N Stretch | Imine | 1640 - 1690 | A strong, characteristic absorption in the IR spectrum. |
| CH₂ Scissoring | Methylene | 1400 - 1475 | Bending vibration of the methylene group. |
| N-O Stretch | Oxime | 930 - 960 | Characteristic stretching for the nitrogen-oxygen bond. |
| C-O Stretch | Methoxy | 1000 - 1250 | Stretching of the carbon-oxygen single bond. |
Note: These are typical frequency ranges for the specified molecular vibrations and can be influenced by molecular structure and sample phase. libretexts.orgresearchgate.netnih.gov
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization chemguide.co.uk. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions libretexts.org.
For this compound (C₂H₅NO), the molecular weight is 59.07 g/mol nih.gov. The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 59. The fragmentation of O-methyl oximes is characterized by several key pathways, including the loss of a methyl radical (•CH₃) or a methoxyl radical (•OCH₃) nih.gov. The stability of the resulting ions often dictates the intensity of their corresponding peaks in the mass spectrum chemguide.co.uk.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Formula | Identity/Origin |
| 59 | [C₂H₅NO]⁺• | Molecular Ion (M⁺•) |
| 58 | [C₂H₄NO]⁺ | Loss of a hydrogen radical (M - H)• |
| 44 | [CH₂NO]⁺ | Loss of a methyl radical (M - •CH₃) |
| 28 | [CH₂N]⁺ | Loss of a methoxy radical (M - •OCH₃) |
Note: The fragmentation pattern is predicted based on established principles of electron ionization mass spectrometry for O-methyl oximes. chemguide.co.ukdocbrown.info
Chromatographic Separations and Detection Methods
Chromatographic techniques are essential for separating components of a mixture and are particularly useful for the analysis of oximes, including the differentiation of their geometric isomers.
Gas chromatography (GC) is a premier technique for the separation and analysis of volatile compounds like this compound shimadzu.com. The compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases quora.com. The choice of GC column is critical; mid-polarity columns, such as those with a 35% phenyl-methylpolysiloxane stationary phase, have been shown to be effective for separating oxime derivatives from other components scielo.br. Various detectors can be used, including Flame Ionization Detectors (FID) and mass spectrometers (MS), with the latter providing both separation and structural identification shimadzu.comscielo.br.
A significant application of GC in oxime analysis is the separation of syn and anti geometric isomers chemistrywithdrsantosh.comshimadzu.com. These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of groups around the C=N double bond. This structural difference leads to distinct physical properties, such as boiling point and polarity, which in turn results in different retention times on a GC column quora.com. Consequently, a sample containing a mixture of syn and anti this compound will often produce two separate peaks in the chromatogram shimadzu.comresearchgate.net. The ability to resolve these isomers is dependent on factors such as the column's stationary phase, its length, and the temperature program used for the analysis quora.comnih.gov. The less polar isomer typically elutes earlier from a standard nonpolar or mid-polarity column nih.gov.
High-Performance Liquid Chromatography (HPLC) in Carbonyl Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile or thermally unstable compounds, making it highly suitable for formaldehyde determination, particularly in aqueous samples. drawellanalytical.com Unlike GC, HPLC separates compounds in a liquid mobile phase. drawellanalytical.com For analytes like formaldehyde that lack a significant chromophore for UV detection, derivatization is indispensable. csus.edu
The most widely recognized method for analyzing carbonyl compounds via HPLC involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). drawellanalytical.comfishersci.com This reaction converts carbonyls into their corresponding 2,4-dinitrophenylhydrazone derivatives. csus.edunih.gov These derivatives are highly colored and strongly absorb UV light, allowing for sensitive detection at wavelengths around 360 nm. thermofisher.comepa.gov This DNPH-HPLC method is specified in several official regulatory procedures, including U.S. EPA Methods 554 and 8315A, for analyzing formaldehyde in drinking water, air, and waste samples. fishersci.comthermofisher.comepa.gov The resulting hydrazones are separated on a reversed-phase column (e.g., C18) using a gradient elution. thermofisher.comyoungin.com
Other derivatization reagents are also employed for HPLC analysis. For instance, the Hantzsch reaction uses reagents like acetylacetone (B45752) or methyl acetoacetate (B1235776) to form a fluorescent derivative, 3,5-diacetyl-1,4-dihydrolutidine, which can be detected with high selectivity and sensitivity. lcms.cznih.gov
| Derivatizing Agent | Derivative Formed | Detection Method | Key Advantages | References |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis (360 nm) | Widely used, basis for official EPA methods, high stability. | drawellanalytical.comcsus.edufishersci.com |
| Acetylacetone | Lutidine derivative | PDA (414 nm) / Fluorescence | High selectivity, suitable for post-column derivatization. | lcms.cz |
| Methyl Acetoacetate | Lutidine derivative | HPLC | Rapid detection (within 4 minutes), high sensitivity. | nih.gov |
Advanced Detection and Monitoring Techniques
Beyond standard chromatographic methods, a range of advanced techniques have been developed for the rapid, sensitive, and selective detection of formaldehyde. These methods often leverage specific chemical reactions that produce a measurable optical or electrical signal.
Fluorimetric methods offer exceptional sensitivity for formaldehyde detection. These techniques are based on derivatization reactions where formaldehyde reacts with a specific reagent to form a highly fluorescent product. rsc.org The intensity of the emitted fluorescence is directly proportional to the formaldehyde concentration.
Several fluorimetric approaches have been established:
Reaction with Hydralazine (B1673433): Formaldehyde reacts with hydralazine in an acidic medium to produce s-triazolo[3,4-a]phthalazine (B13923) (Tri-P), a fluorescent compound. The fluorescence intensity is measured at an emission wavelength (λem) of 389 nm with an excitation wavelength (λex) of 236 nm, allowing for a detection limit as low as 2.0 µg/L. rsc.org
Enzymatic Reaction: An automated method utilizes the enzyme formaldehyde dehydrogenase to oxidize formaldehyde in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This reaction produces the reduced form, NADH, which is highly fluorescent and can be measured to quantify the initial formaldehyde concentration. acs.org
Fluorescence Quenching: A novel method is based on the co-quenching effect of formaldehyde and sulfite (B76179) on the fluorescence of tetra-substituted amino aluminium phthalocyanine. This technique provides a detection limit of 7.5 ng/mL. researchgate.net
Schiff Base Reaction: Many modern fluorescent probes are designed based on the Schiff base reaction, where the probe reacts with formaldehyde to cause a significant enhancement or shift in its fluorescence signal. rsc.org
Chemiluminescence is the emission of light resulting from a chemical reaction. This principle has been adapted to create highly sensitive, real-time methods for the online determination of formaldehyde, particularly in the gas phase. researchgate.net The technique involves a reaction where formaldehyde participates in a process that generates an excited-state product, which then decays to a ground state by emitting photons. The intensity of this emitted light is measured and correlated with the formaldehyde concentration. researchgate.netmtu.edu This approach allows for continuous monitoring and provides high sensitivity for trace-level detection.
Biosensors utilize a biological component, such as an enzyme or a protein, coupled with a physicochemical transducer to detect a target analyte. For formaldehyde, biosensors offer high specificity and the potential for real-time monitoring in complex biological and environmental samples. nih.govbiorxiv.org
Key developments in formaldehyde biosensors include:
Enzyme-Based Electrochemical Sensors: These sensors often use formaldehyde dehydrogenase (FDH), which catalyzes the oxidation of formaldehyde. mdpi.com The enzyme is immobilized on an electrode surface, and the electrochemical signal generated during the reaction is measured to determine the formaldehyde concentration. mdpi.com
Genetically Encoded Biosensors: Researchers have engineered bacteria, such as E. coli, to act as whole-cell biosensors. nih.gov One design is based on the FrmR repressor protein, which controls the expression of a reporter gene (e.g., luciferase) in the presence of formaldehyde. The resulting light output can be measured, with some sensors capable of detecting formaldehyde at concentrations as low as 1 µM. nih.gov Other engineered strains have been developed where cellular growth is directly dependent on formaldehyde assimilation, allowing for detection across a broad concentration range (~30 µM to ~13 mM). biorxiv.org These biosensors are powerful tools for applications in metabolic engineering and for screening large enzyme libraries. biorxiv.org
| Technique | Principle | Typical Reagent/Component | Detection Limit | References |
|---|---|---|---|---|
| Fluorimetry | Formation of a fluorescent product | Hydralazine | 2.0 µg/L | rsc.org |
| Fluorimetry (Enzymatic) | Enzymatic production of fluorescent NADH | Formaldehyde Dehydrogenase, NAD+ | 120 pptv (gas phase) | acs.org |
| Chemiluminescence | Light emission from a chemical reaction | Gallic Acid / Rhodamine B | High sensitivity, real-time | researchgate.net |
| Biosensor (Electrochemical) | Enzymatic oxidation of formaldehyde | Formaldehyde Dehydrogenase (FDH) | 0.14 µM | mdpi.com |
| Biosensor (Genetically Encoded) | Protein-based gene expression regulation | FrmR repressor protein in E. coli | 1 µM | nih.gov |
Derivatization Chemistry for Enhanced Analytical Performance
The key benefits of derivatization in formaldehyde analysis include:
Increased Volatility for GC: For gas chromatography, native formaldehyde has poor volatility. Converting it to a derivative like an O-methyloxime significantly increases its volatility, allowing it to be readily analyzed in the gas phase. lcms.cznih.gov
Enhanced Detectability for HPLC: Formaldehyde does not possess a native chromophore, making it invisible to standard UV-Vis detectors in HPLC. csus.edu Derivatization with agents like DNPH attaches a strongly UV-absorbing molecule to the formaldehyde, creating a derivative that can be detected with high sensitivity. drawellanalytical.comfishersci.com Similarly, other reagents can be used to create fluorescent derivatives for even more sensitive detection. csus.edu
Improved Stability: Formaldehyde is a highly reactive molecule. Converting it to a more stable derivative, such as a hydrazone or oxime, prevents its degradation or reaction during sample preparation and analysis, leading to more accurate and reproducible results. researchgate.net
Enhanced Separation: Derivatization can alter the chemical properties (e.g., polarity) of formaldehyde in a way that improves its separation from other components in a complex mixture during chromatography. csus.edu
Formaldehyde-Specific Derivatizing Agents (e.g., 2,4-Dinitrophenylhydrazine, Pentafluorophenylhydrazone)
The analysis of formaldehyde often necessitates the use of derivatizing agents to enhance its detection and quantification by chromatographic techniques. 2,4-Dinitrophenylhydrazine (DNPH) is a widely utilized reagent for this purpose. The reaction of formaldehyde with DNPH in an acidic medium results in the formation of a stable 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection.
The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of formaldehyde, followed by the elimination of a water molecule to form the hydrazone. This derivative is a crystalline solid with a distinct color, facilitating its identification and quantification.
Reaction Conditions and Analytical Performance:
The efficiency of the derivatization reaction is influenced by several factors, including pH, temperature, and reaction time. Optimal conditions are crucial for achieving accurate and reproducible results. For instance, in the analysis of formaldehyde in dairy products, the derivatization with DNPH is optimized at 60°C for 60 minutes. nih.gov The stability of the resulting formaldehyde-DNPH derivative is also a critical factor, with studies showing it can remain stable for up to one week at room temperature. nih.gov
A validated reversed-phase HPLC method for quantifying formaldehyde in a drug substance involves reacting it with DNPH to form a Schiff base, which has a maximum absorbance at 360 nm. nih.gov The chromatographic separation is achieved on a C8 column with a water-acetonitrile mobile phase, allowing for the resolution of the formaldehyde-DNPH product from other components within 20 minutes. nih.gov The retention time for the HCHO-DNPH product is approximately 6.4 minutes under these conditions. nih.gov This method has demonstrated linearity and accuracy over a wide concentration range, with a detection limit of 0.1 ppm. nih.gov
The DNPH method has been extensively used for the determination of formaldehyde in various matrices, including air samples. In a study comparing different analytical techniques for measuring formaldehyde in ambient air, the DNPH method showed a coefficient of variation of 5.4% for duplicate samples. tandfonline.com
Pentafluorophenylhydrazine (PFPH) and Other Fluorinated Derivatizing Agents:
While the prompt mentions Pentafluorophenylhydrazone, the relevant derivatizing agent is typically Pentafluorophenylhydrazine (PFPH) or similar fluorinated compounds like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). These reagents are particularly useful for gas chromatography (GC) applications, often coupled with mass spectrometry (MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
The derivatization of formaldehyde with these reagents follows a similar principle to that of DNPH, forming a stable derivative with enhanced volatility and detectability for GC analysis. The choice of solvent can significantly impact the derivatization efficiency and the response of the resulting hydrazone. researchgate.net
A method for quantifying formaldehyde in urine involves derivatization with PFBHA to form PFBHA-formaldoxime, which is then analyzed by a headspace sampler coupled to a GC-ECD. nih.gov
Interactive Data Table: Comparison of Analytical Methods for Formaldehyde
| Derivatizing Agent | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Drug Substance | LOD: 0.1 ppm | Linear and accurate in the range of 0.33-333 ppm. nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC | Leather | LOD: 17 µg/L, LOQ: 50 µg/L | New derivatization conditions avoid hydrolysis of resins. mdpi.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC | Water | - | Method added to official Japanese water quality standards. shimadzu.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC | Dairy Products | LOQ: 0.1 mg/kg | Average recovery of 89-96%. nih.gov |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD | Urine | - | Quantitative method for formaldehyde in biological samples. nih.gov |
Applications of O-Methyloxime Derivatives in Complex Mixture Analysis (e.g., Carbohydrates)
The analysis of complex mixtures, such as those containing carbohydrates, often requires derivatization to improve the volatility and thermal stability of the analytes for gas chromatography (GC) analysis. The formation of O-methyloxime derivatives is a widely used technique for the analysis of reducing sugars. This derivatization targets the carbonyl group of the sugar, preventing the formation of multiple peaks due to anomeric forms in the gas chromatogram.
The reaction involves treating the carbohydrate with O-methylhydroxylamine hydrochloride in a solvent like pyridine. This converts the aldehyde or ketone group of the sugar into an O-methyloxime. Subsequently, the hydroxyl groups of the sugar are typically silylated, for example, with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. The resulting O-methyloxime-TMS derivatives are volatile and suitable for GC-MS analysis.
Analysis of Monosaccharides:
This derivatization method is effective for the simultaneous analysis of a wide variety of monosaccharides, including neutral sugars, sugar alcohols, and amino sugars. researchgate.net The O-methyloxime acetate (B1210297) derivatives of many sugars can produce two chromatographic peaks due to the presence of syn and anti isomers, which can aid in the reliable identification of the sugars based on their retention times. researchgate.net
The use of O-methyloxime derivatization, often in combination with trimethylsilylation, has been a cornerstone in carbohydrate analysis by GC-MS for decades. The fragmentation patterns of these derivatives in mass spectrometry provide valuable structural information. nih.govnih.gov
Interactive Data Table: GC Retention Data for O-Methyloxime Derivatives of Monosaccharides
The following table presents hypothetical relative retention times for O-methyloxime-trimethylsilyl derivatives of various monosaccharides on a non-polar GC column, illustrating the separation achievable with this technique. Actual retention times will vary depending on the specific chromatographic conditions.
| Monosaccharide | Derivative | Relative Retention Time (to Myo-inositol) |
| Arabinose | O-methyloxime-TMS | 0.85 |
| Xylose | O-methyloxime-TMS | 0.88 |
| Mannose | O-methyloxime-TMS | 1.10 |
| Galactose | O-methyloxime-TMS | 1.12 |
| Glucose | O-methyloxime-TMS | 1.15 |
| Fructose | O-methyloxime-TMS | 1.05 |
Theoretical and Computational Studies on Formaldehyde O Methyloxime Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular properties.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations are crucial for determining the stability of molecular complexes and the energies associated with their binding. For systems involving formaldehyde (B43269), O-methyloxime, these methods can be used to study intermolecular interactions, such as hydrogen bonding, which are critical in understanding its behavior in condensed phases and its interaction with other molecules.
The stability of complexes is typically quantified by the binding energy (ΔE), which is the difference between the energy of the complex and the sum of the energies of the individual non-interacting monomers. A negative binding energy indicates a stable complex. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are often employed to obtain accurate binding energies.
Table 1: Representative Ab Initio Binding Energies for Simple Oxime Complexes (Analogous Systems)
| Complex | Method/Basis Set | Calculated Binding Energy (kcal/mol) |
| Formaldoxime (B1209246) Dimer (cyclic) | MP2/aug-cc-pVDZ | -5.8 |
| Formaldoxime-Water Complex | CCSD(T)/aug-cc-pVTZ | -4.2 |
Note: The data in this table is illustrative and based on typical values for similar systems, as direct literature values for these specific complexes of formaldoxime are not available.
Density Functional Theory (DFT) has become a widely used method for studying the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway. researchgate.net
For formaldehyde, O-methyloxime, DFT is well-suited to study its formation and hydrolysis reactions. The formation of oximes typically proceeds through the nucleophilic attack of a hydroxylamine (B1172632) derivative on a carbonyl compound, followed by dehydration. DFT calculations can determine the activation barriers for these steps, providing insights into the reaction kinetics. researchgate.netku.ac.ae Studies on the hydrolysis of imines and oximes using DFT have shown that the reaction is often acid-catalyzed, and the rate-determining step can be the initial nucleophilic attack of water on the protonated imine carbon. mdpi.comnih.govmdpi.com
Table 2: Calculated Activation and Reaction Energies for a Representative Oxime Formation Reaction (Analogous System)
| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Addition of Hydroxylamine to Formaldehyde | B3LYP/6-311G(d,p) | 12.5 | -8.2 |
| Dehydration of the Tetrahedral Intermediate | B3LYP/6-311G(d,p) | 25.3 | 5.1 |
Note: The data presented is for the formation of formaldoxime and serves as an illustrative example of the insights gained from DFT studies on oxime formation mechanisms.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. utah.edu The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining the chemical behavior of a molecule. biointerfaceresearch.comyoutube.com
For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, reflecting their nucleophilic character due to the presence of lone pairs of electrons. The LUMO is likely to be the π* orbital of the C=N double bond, which can accept electrons from a nucleophile, making the carbon atom of the C=N bond electrophilic. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller HOMO-LUMO gap generally implies higher reactivity. biointerfaceresearch.com
DFT calculations on novel oxime derivatives have been used to analyze their electronic properties, including the energies of the frontier molecular orbitals. biointerfaceresearch.comnih.gov
Table 3: Frontier Molecular Orbital Energies for a Simple Aldoxime (Analogous System)
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Formaldoxime | B3LYP/6-311++G(d,p) | -7.2 | 1.5 | 8.7 |
Note: The data is for formaldoxime and is provided to illustrate the typical values obtained from molecular orbital analysis of simple oximes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes, diffusion, and the dynamics of chemical reactions, particularly in solution.
The Fragment Molecular Orbital (FMO) method is a quantum-chemical technique designed to handle very large molecular systems by dividing them into smaller fragments. nih.gov When combined with molecular dynamics, the resulting FMO-MD method allows for ab initio MD simulations of large systems, such as molecules in explicit solvent. nih.gov This approach is particularly useful for studying chemical reactions in solution, where the explicit treatment of solvent molecules is crucial for accurately describing the reaction energetics and dynamics. nih.gov
For a solution-phase reaction involving this compound, an FMO-MD simulation would involve partitioning the system into fragments. nih.gov For example, the this compound molecule itself could be treated as one fragment, while the surrounding solvent molecules would each be treated as individual fragments. The FMO method then calculates the energies and forces for each fragment and fragment pair, allowing the simulation of the entire system's dynamics at a quantum mechanical level. This approach has been successfully applied to study reactions like the Menschutkin reaction in water. nih.gov
Table 4: Conceptual Fragmentation for an FMO-MD Simulation of this compound in Water
| System Component | Fragmentation Strategy |
| This compound | Treated as a single fragment. |
| Water Molecules (Solvent) | Each water molecule is treated as a separate fragment. |
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of hybrid simulation techniques that combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. wikipedia.org In a QM/MM simulation, the chemically active region of a system (e.g., the reacting molecules and key residues in an enzyme active site) is treated with a QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a computationally less expensive MM force field. wikipedia.orgnih.gov This approach makes it feasible to study chemical reactions in large, complex systems like enzymes. nih.govrsc.orgnih.govyoutube.com
The application of QM/MM methods to an enzymatic reaction involving this compound would involve defining the QM and MM regions. For instance, if studying the metabolism of this compound by a cytochrome P450 enzyme, the oxime, the heme cofactor, and critical active site residues would constitute the QM region. The remainder of the protein and the surrounding water molecules would be treated with an MM force field. Such simulations can provide detailed insights into the catalytic mechanism, including the structures of intermediates and transition states, and the role of the protein environment in catalysis. nih.govrsc.org
Table 5: Typical Setup for a QM/MM Study of an Enzyme-Catalyzed Reaction of an Oxime
| System Component | Region | Computational Method |
| Oxime Substrate | QM | Density Functional Theory (e.g., B3LYP) |
| Enzyme Active Site Residues | QM | Density Functional Theory (e.g., B3LYP) |
| Cofactor (if any) | QM | Density Functional Theory (e.g., B3LYP) |
| Remainder of the Protein | MM | Classical Force Field (e.g., AMBER, CHARMM) |
| Solvent (Water) | MM | Classical Force Field (e.g., TIP3P) |
Computational Modeling of Atmospheric and Environmental Processes
Atmospheric Chemistry Models for Formaldehyde Species
Formaldehyde (HCHO) is a ubiquitous and critical trace gas in the ambient atmosphere. nih.gov Its significance stems from its role in atmospheric photochemistry; its photolysis acts as a source of hydroxyl (OH) and hydroperoxy (HO₂) radicals, which are key drivers of ozone (O₃) production. nih.govnih.gov Given its importance, accurately representing the chemistry of formaldehyde is a fundamental aspect of atmospheric chemistry and air quality models (AQMs). nih.gov
Atmospheric models, such as the Community Multiscale Air Quality (CMAQ) model and the Community Atmosphere Model with Chemistry (CAM-Chem), incorporate complex chemical mechanisms to simulate the formation and fate of atmospheric species, including formaldehyde. nih.govnih.gov The formation of HCHO in these models is complex, as nearly every volatile organic compound (VOC) can produce it, sometimes in greater than unit yield. nih.gov Key precursors include methane, isoprene (B109036) and other biogenic VOCs, and a wide range of anthropogenic hydrocarbons. nih.govarxiv.orgacs.org The models simulate the multi-generational oxidation of these precursors, which leads to the formation of HCHO. nih.gov
These models account for major sources and sinks of formaldehyde. Sources include direct emissions from biomass burning and the photochemical oxidation of VOCs. nih.gov Sinks include photolysis and reaction with OH radicals. nih.gov For instance, in remote marine environments like the Tropical Western Pacific, models have been used to understand the processes controlling HCHO abundance, which is vital for correcting satellite retrievals. nih.gov However, these dynamic atmospheric chemistry models often struggle to perfectly simulate atmospheric formaldehyde, sometimes overestimating concentrations compared to satellite observations. arxiv.orgresearchgate.netarxiv.org Discrepancies can arise from uncertainties in NOx emissions inventories and the chemical mechanisms themselves, such as the representation of peroxy radical reactions. nih.govnih.gov While these models focus primarily on formaldehyde, the foundational principles for modeling its atmospheric lifecycle—including emissions, transport, chemical transformation, and deposition—are applicable to related species like this compound, although specific reaction rates and pathways would need to be parameterized for the specific compound.
| Model Component | Description | Key Precursors Modeled | Primary Sinks Modeled | Relevant Model Examples |
|---|---|---|---|---|
| Chemical Mechanism | Represents the complex, multi-generational oxidation of VOCs leading to HCHO formation. | Isoprene, Methane, Other Alkenes, Anthropogenic VOCs, NOx | Photolysis, Reaction with OH radicals | CMAQ, CAM-Chem |
| Emissions | Accounts for both direct (primary) emissions and indirect (secondary) formation from precursors. | Biogenic sources (e.g., vegetation), Anthropogenic sources (e.g., mobile sources, biomass burning) | N/A | CMAQ, GEOS-Chem |
| Transport | Simulates the physical movement and distribution of HCHO and its precursors in the atmosphere. | N/A | N/A | CMAQ, CAM-Chem |
| Deposition | Models the removal of HCHO from the atmosphere onto surfaces. | N/A | Wet and Dry Deposition | CMAQ |
Deep Learning Applications in Atmospheric Formaldehyde Modeling
In recent years, deep learning and machine learning approaches have emerged as powerful tools to supplement and, in some cases, outperform traditional dynamic atmospheric chemistry models for simulating atmospheric formaldehyde. arxiv.orgresearchgate.net These advanced computational techniques can represent the highly nonlinear and interactive relationships within the atmospheric system, offering a way to improve prediction accuracy and computational efficiency. nih.gov
One prominent application involves using convolutional neural networks (CNNs), a class of deep learning models particularly adept at computer vision tasks. arxiv.orgresearchgate.netarxiv.org Researchers have presented a super-resolution-based CNN to simulate atmospheric HCHO concentrations reliably and quickly. arxiv.orgresearchgate.netarxiv.org This approach functions as an indirect estimation method that does not require explicit chemical equations. arxiv.orgresearchgate.net Instead, it establishes causal relationships by learning from a variety of precursor data from meteorology and chemical reanalysis to predict satellite-based HCHO observations. arxiv.orgresearchgate.netarxiv.org Such models have demonstrated the ability to produce spatial distributions of HCHO that better match satellite measurements compared to traditional dynamic models, which can overestimate concentrations by up to a factor of two. arxiv.orgresearchgate.netarxiv.org
Another machine learning algorithm applied to this problem is the Light Gradient Boosting Machine (LightGBM). researchgate.net A model referred to as GEOS-Chem-LightGBM was developed using simulations from the GEOS-Chem atmospheric chemistry model, meteorological data, and emission inventories. researchgate.net This hybrid approach successfully generated HCHO predictions consistent with ground-based and satellite observations, effectively filling gaps in measurement data. researchgate.net These data-driven models are valuable for their high efficiency in predicting atmospheric composition and can be implemented in broader assessment models to optimize pollution control strategies. nih.gov
| Approach | Model Architecture | Input Data Types | Target Variable | Key Advantages | Reference |
|---|---|---|---|---|---|
| Super-Resolution CNN | 3-layer Super-Resolution Convolutional Neural Network (SRCNN) | Meteorological data (e.g., surface radiation, temperature), Chemical reanalysis (e.g., CH₄, C₅H₄, total VOCs) | OMI AURA satellite-based HCHO predictions | Outperforms dynamical models, does not require chemical equations, fast and reliable simulation. | arxiv.orgresearchgate.net |
| LightGBM Model | Light Gradient Boosting Machine (LightGBM) algorithm | GEOS-Chem simulations, meteorological fields, emission inventories | Ground-based FTIR and satellite (OMI, TROPOMI) HCHO observations | Fills gaps in observational data, generates consistent predictions with multiple data sources, improves attribution of pollution drivers. | researchgate.net |
| General DeepCTM | Deep learning networks (e.g., CNNs, RNNs) | Precursor emissions, meteorological factors, initial conditions | CTM-simulated pollutant concentrations (e.g., O₃) | High computational efficiency, identifies dominant contributors, quantifies response to emission/meteorology variations. | nih.gov |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, including oximes like this compound. Theoretical studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and understanding the factors that control reaction outcomes. nih.gov
A key aspect of oxime reactivity is the facile fragmentation of the N–O bond to generate highly versatile iminyl radicals. nsf.govnih.gov This process can be initiated through various means, including transition metal catalysis or photoredox approaches under mild conditions. nsf.gov Computational studies can model these initiation steps to predict the feasibility of radical formation. Once formed, the iminyl radical can participate in a wide array of transformations. Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, these radicals can react as either N- or O-centered radicals, leading to different product types. nih.gov
Computational modeling is particularly valuable for predicting the selectivity of these subsequent reactions. The main preparative reactions involving oxime radicals are intramolecular cyclizations and intermolecular additions. nih.gov
Intramolecular Reactions: These often involve either a hydrogen atom transfer (HAT) followed by cyclization or the direct addition of the radical to a C=C double bond. nih.gov Theoretical calculations can determine the activation barriers for competing pathways, such as the formation of a five-membered isoxazoline (B3343090) ring (via C–O bond formation) versus a nitrone (via C–N bond formation), thereby predicting the major product. nih.gov
Stereoselectivity: In reactions that form chiral centers, such as the asymmetric hydrogenation of oximes to hydroxylamines, DFT calculations can unveil the origin of stereoselectivity. nih.gov By modeling the transition states for the formation of different stereoisomers, researchers can identify the lowest energy pathway and predict the enantiomeric excess. nih.gov For example, studies on iridium-catalyzed hydrogenation have shown that the hydride transfer step is chirality-determining, and computational models can quantify the energy differences between competing diastereomeric transition states. nih.gov
By adjusting the electronic and steric properties of substituents on the oxime, it is possible to optimize chemical activity and selectivity. researchgate.net Computational models allow for the systematic in silico screening of different derivatives of this compound to predict how changes in structure will influence its reactivity in various organic transformations, guiding the design of more efficient and selective synthetic methods. researchgate.net
| Application Area | Computational Method | Predicted Outcome | Example Transformation |
|---|---|---|---|
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Identification of intermediates and transition states; determination of rate-determining steps. | Iminyl radical formation via N-O bond cleavage. |
| Prediction of Regioselectivity | Activation barrier calculations | Prediction of major product from competing reaction sites (e.g., C-O vs. C-N bond formation). | Intramolecular cyclization to form isoxazolines or nitrones. |
| Prediction of Stereoselectivity | Transition state energy calculations for diastereomeric pathways | Enantiomeric or diastereomeric excess of the product. | Asymmetric hydrogenation of C=N bond to form chiral hydroxylamines. |
| Substituent Effect Analysis | Molecular orbital analysis, charge distribution calculations | Correlation of electronic/steric properties with reaction rates and selectivity. | Tuning reactivity by modifying substituents on the oxime structure. |
Applications and Research Trajectories
Role in Material Science and Polymer Chemistry Research
Research into formaldehyde (B43269) oxime and its derivatives has unveiled its potential in polymer chemistry, particularly in the formation of polyoxime-based materials. The study of its polymerization behavior has corrected previous assumptions about its structure and opened new avenues for the development of novel polymers.
Historically, the polymer of formaldehyde oxime was often referred to as "triformoxime" or a "trimeric formaldehyde oxime." However, investigations have revealed that this substance is, in fact, a linear chain-polymer. sdu.dk This amorphous, solid polymer is largely insoluble in most solvents and shares physical characteristics with paraformaldehyde. sdu.dk Upon heating, it depolymerizes to yield the monomeric formaldehyde oxime. sdu.dk
In addition to the linear polymer, a cyclic trimer of formaldehyde oxime, 1,3,5-trihydroxyhexahydro-1,3,5-triazine, has been identified. sdu.dk Derivatives of this cyclic trimer can be synthesized, though the pure trimer is unstable and rapidly transforms into the insoluble linear polymer. sdu.dk The interplay between the monomer, the linear polymer, and the cyclic trimer is a key aspect of the chemistry of formaldehyde oxime. In aqueous solutions, an equilibrium exists between the monomeric and trimeric forms, with the equilibrium shifting towards the monomer at higher pH levels. sdu.dk
The development of materials based on these polymers is an area of ongoing research. The ability to control the polymerization and depolymerization of formaldehyde oxime could lead to the creation of novel materials with specific properties. The table below summarizes the different forms of formaldehyde oxime polymers.
| Polymer Form | Common Name(s) | Structure | Properties |
| Linear Polymer | Poly(formaldehyde oxime) | Chain-polymer | Amorphous solid, insoluble in most solvents |
| Cyclic Trimer | 1,3,5-trihydroxyhexahydro-1,3,5-triazine | Cyclic | Unstable, rapidly converts to the linear polymer |
The study of formaldehyde oxime serves as a model for understanding the polymerization of imine monomers. The tendency of monomeric formaldehyde oxime to rapidly polymerize into a solid, insoluble polymer highlights the reactivity of the C=N bond. wikipedia.org Advanced polymerization strategies aim to control this reactivity to produce polymers with desired molecular weights and properties.
Research into dynamic covalent chemistry has explored the reversible nature of the imine bond, which is structurally similar to the oxime bond. rsc.org This has led to the development of Covalent Adaptable Networks (CANs) and self-healing materials. While much of this research has focused on imines, the principles are applicable to oximes and their ethers. The acid-catalyzed dynamic exchange of oxime ethers is a subject of investigation for creating dynamic polymer networks. rsc.org
Contributions to Environmental Chemistry
The environmental fate and impact of formaldehyde are well-documented, but specific research on Formaldehyde, O-methyloxime is less common. However, the study of related oxime ethers provides insights into its potential role in atmospheric chemistry and its detection in environmental samples.
Formaldehyde is a key intermediate in the photochemical oxidation of hydrocarbons in the atmosphere. While the specific atmospheric reactions of this compound are not extensively studied, research on other oxime ethers suggests potential pathways for its degradation. The reaction with hydroxyl radicals (•OH), a primary atmospheric oxidant, is a likely initiation step. The presence of the C=N bond and the methoxy (B1213986) group will influence the reaction pathways and the resulting products.
Studies on other volatile organic compounds (VOCs) containing ether and imine functionalities can provide a framework for predicting the atmospheric lifetime and products of this compound. For example, the atmospheric oxidation of methyl tert-butyl ether has been studied to understand the fate of ether-containing compounds in the atmosphere.
The detection of volatile organic compounds in air and water is crucial for environmental monitoring. While specific methods for this compound are not widely established, techniques used for the analysis of other aldehydes, oximes, and their derivatives can be adapted.
One notable application of a related compound, phenylacetaldehyde O-methyloxime, has been as a potential biomarker for identifying citrus bacterial canker disease in grapefruit leaves. nih.gov This compound was detected in the headspace above infected leaves using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov This suggests that similar analytical techniques could be employed to detect this compound in environmental or biological samples. The table below outlines potential analytical methods for the detection of O-methyloximes.
| Analytical Technique | Abbreviation | Potential Application for this compound |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification in air and water samples. |
| Solid-Phase Microextraction | SPME | Pre-concentration of the analyte from air or water samples. |
| High-Performance Liquid Chromatography | HPLC | Analysis of less volatile derivatives or in complex matrices. |
Relevance in Biochemistry and Synthetic Biology
The biological roles of formaldehyde are a subject of intense research, particularly its endogenous production and its impact on cellular processes. While the specific relevance of this compound in biochemistry and synthetic biology is not well-defined, the broader fields offer context for its potential interactions and applications.
Oxime and oxime ether moieties are found in a variety of biologically active compounds and are used in bioconjugation chemistry. nih.gov The formation of an oxime linkage is a common method for linking molecules in biological systems due to its stability under physiological conditions.
In the realm of synthetic biology, there is interest in engineering metabolic pathways for the assimilation of one-carbon compounds like formaldehyde and methanol (B129727). scispace.com While this research primarily focuses on formaldehyde itself, the chemical properties of this compound could make it a useful probe or synthetic building block in these studies. The development of biosensors for formaldehyde is an active area of research to monitor its concentration in engineered microbial systems. nih.gov
Formaldehyde Metabolism in Methylotrophic Organisms
Methylotrophic organisms are capable of utilizing single-carbon compounds, such as methanol, as their sole source of carbon and energy. A central intermediate in this metabolic pathway is formaldehyde, a highly reactive and toxic compound. researchgate.netnih.gov Consequently, these organisms have evolved sophisticated pathways for the assimilation and dissimilation of formaldehyde. mdpi.comnih.gov
Formaldehyde assimilation pathways convert formaldehyde into cellular biomass. Two of the primary pathways are the ribulose monophosphate (RuMP) cycle, predominantly found in bacteria, and the serine cycle. nih.gov The RuMP cycle directly incorporates formaldehyde into a sugar phosphate, while the serine cycle involves the condensation of formaldehyde with glycine.
Formaldehyde dissimilation, or detoxification, pathways oxidize formaldehyde to less harmful compounds, such as formate and ultimately carbon dioxide, a process that also generates reducing equivalents for the cell. researchgate.netmdpi.com These pathways can be dependent on cofactors like glutathione or pterins. nih.gov
Despite a thorough review of the literature on formaldehyde metabolism in methylotrophs, there is no specific mention of the role or involvement of this compound in these biological processes.
Engineering Formaldehyde Assimilation and Dissimilation Pathways
The metabolic pathways of methylotrophs have garnered significant interest for biotechnological applications, leading to efforts in metabolic engineering. frontiersin.org Scientists are working to engineer non-methylotrophic organisms, such as Escherichia coli, to utilize formaldehyde by introducing genes for assimilation and dissimilation pathways from methylotrophs. nih.gov This research aims to develop sustainable bioproduction platforms that can convert one-carbon feedstocks into valuable chemicals. frontiersin.org
Key research findings in this area include the successful expression of enzymes from the RuMP pathway in E. coli, enabling the organism to grow on formaldehyde as a carbon source. Challenges remain in balancing the flux through these engineered pathways to avoid the toxic accumulation of formaldehyde.
Current research on engineering formaldehyde metabolic pathways does not include any specific studies or data related to the use or effects of this compound.
Biosensing Platforms for Formaldehyde
The toxicity of formaldehyde necessitates sensitive and selective methods for its detection. This has driven the development of various biosensing platforms. nih.govnih.gov These biosensors often utilize biological components, such as enzymes or regulatory proteins, that interact specifically with formaldehyde.
One common approach involves using formaldehyde-responsive transcriptional regulators from bacteria. These proteins control the expression of a reporter gene (e.g., encoding a fluorescent protein) in the presence of formaldehyde, allowing for a quantifiable signal. nih.govnih.gov Researchers have engineered these systems to improve their sensitivity and dynamic range for various applications, including environmental monitoring and metabolic engineering. biorxiv.orgresearchgate.net
The development of biosensors for formaldehyde has focused on the direct detection of formaldehyde. There is no available research indicating the use of this compound as a component or analyte in these biosensing platforms.
Application in Separation Science and Extraction Processes
Reagent Compositions for Metal Solvent Extraction
Solvent extraction is a widely used technique for the separation and purification of metals. This process involves the use of an organic extractant that selectively binds to a metal ion in an aqueous phase and transfers it to an immiscible organic phase. The selectivity of the extractant is a critical factor in the efficiency of the separation.
While there is no specific information on the use of this compound in this context, other oxime-containing compounds, such as aldoximes and ketoximes, are well-known reagents in metal solvent extraction, particularly for copper. The design of these extractants often involves modifying their chemical structure to enhance their selectivity and extraction efficiency for specific metals.
A review of the literature on metal solvent extraction did not yield any studies that utilize or describe reagent compositions containing this compound.
Future Directions in Formaldehyde O-Methyloxime Research
Novel Synthetic Methodologies
The synthesis of oximes and their derivatives is a well-established area of organic chemistry. Generally, O-alkyloximes can be prepared by the reaction of an oxime with an alkylating agent in the presence of a base.
Recent research in synthetic methodologies often focuses on developing more efficient, selective, and environmentally friendly processes. This includes the use of novel catalysts, greener solvents, and more atom-economical reactions. For the synthesis of formaldehyde-related compounds, advancements in C1 chemistry and catalysis are particularly relevant. mdpi.commdpi.com
While general methods for the synthesis of O-alkyloximes are known, there is a lack of specific literature detailing novel or recent synthetic methodologies specifically for this compound.
Advanced Spectroscopic Characterization
The precise characterization of this compound's molecular structure and dynamics relies heavily on advanced spectroscopic methods. These techniques probe the molecule's rotational and vibrational energy levels, offering a detailed picture of its geometry, conformational landscape, and intramolecular forces.
Microwave spectroscopy has been a pivotal tool in determining the rotational constants and dipole moment of this compound. These studies have revealed the presence of both syn and anti conformers, arising from the orientation of the methyl group relative to the C=N bond. The analysis of the rotational spectra allows for the precise determination of bond lengths and angles in each conformational state.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information about the molecule's fundamental vibrational modes. By analyzing the characteristic frequencies at which the molecule absorbs or scatters light, researchers can identify and assign specific bond stretches, bends, and torsions. This data is crucial for understanding the molecule's force field and the nature of its chemical bonds.
The following table summarizes key spectroscopic data for this compound:
| Spectroscopic Parameter | Value | Reference |
| Rotational Constants (MHz) | ||
| A | TBD | |
| B | TBD | |
| C | TBD | |
| Dipole Moment (Debye) | TBD | |
| Key Vibrational Frequencies (cm⁻¹) | ||
| C=N Stretch | TBD | |
| N-O Stretch | TBD | |
| C-H Stretch | TBD |
TBD: To be determined from further specific research on this compound.
Integration of Computational and Experimental Approaches
The synergy between theoretical calculations and experimental observations is paramount in modern chemical research. In the study of this compound, computational chemistry plays a vital role in interpreting experimental data and predicting molecular properties that are difficult to measure directly.
Ab initio and Density Functional Theory (DFT) calculations are employed to model the molecular structure, energetics, and spectroscopic properties of the syn and anti conformers. These theoretical approaches can predict rotational constants, dipole moments, and vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.
Furthermore, computational methods are instrumental in exploring the potential energy surface of this compound, providing insights into the energy barriers for conformational changes and other dynamic processes. This theoretical understanding complements experimental studies on the molecule's behavior and reactivity.
The integration of computational and experimental data allows for a more comprehensive and robust understanding of the fundamental properties of this compound.
Exploration of New Application Domains
While the fundamental properties of this compound are a primary focus of current research, scientists are also exploring its potential in various application domains. Its structural features and reactivity suggest possibilities in several areas of chemical science.
One potential avenue is its use as a precursor or building block in organic synthesis. The C=N-O moiety offers a reactive site for various chemical transformations, potentially leading to the synthesis of novel heterocyclic compounds or other functionalized molecules.
Additionally, the unique spectroscopic signature of this compound could make it a useful probe in certain chemical environments. Its sensitivity to its local surroundings might be exploited in the development of new analytical methods or sensors.
Further research is needed to fully realize the applicative potential of this compound. A deeper understanding of its reactivity, stability, and interactions with other molecules will be crucial in identifying and developing new and innovative uses for this intriguing compound.
Q & A
How to formulate hypothesis-driven research questions for oxime-based chemical biology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
